

Application Notes and Protocols: Methyl Dimethoxyacetate in Fine Chemical Manufacturing

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Compound of Interest

Compound Name: Methyl dimethoxyacetate

Cat. No.: B151051

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Introduction

Methyl dimethoxyacetate (MDMA), also known as methyl 2,2-dimethoxyacetate or glyoxylic acid methyl ester dimethyl acetal, is a versatile and valuable reagent in fine chemical manufacturing.[1][2] Its unique structure, featuring a protected aldehyde functional group as a dimethyl acetal and an ester moiety, allows for a range of chemical transformations, making it a key building block in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] This document provides detailed application notes and experimental protocols for the use of **methyl dimethoxyacetate** in several key synthetic transformations.

Physicochemical Properties and Handling

Proper handling and storage of **methyl dimethoxyacetate** are crucial for its effective use and to ensure safety. The following table summarizes its key physicochemical properties.

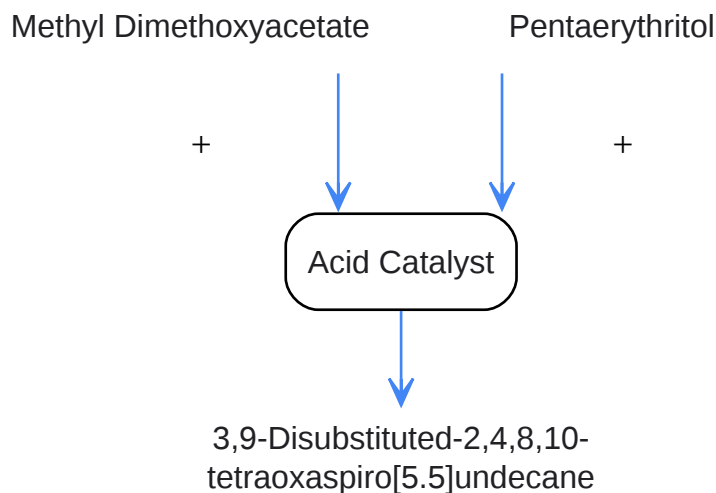
| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 89-91-8 | [1] |
| Molecular Formula | C ₅ H ₁₀ O ₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 67 °C at 18 mmHg | [1][2] |
| Density | 1.096 g/mL at 25 °C | [1][2] |
| Refractive Index | n ₂₀ /D 1.405 | [1][2] |
| Storage | 2-8°C | [1][2] |

Key Applications and Experimental Protocols

Methyl dimethoxyacetate is primarily utilized as a potent acylating agent and a precursor to lithium enolates for carbon-carbon bond formation.[3][4] Its applications span the synthesis of heterocyclic compounds, β -keto esters, and as a protecting group for sensitive functionalities.

Synthesis of Spirocyclic Compounds: Preparation of 3,9-Disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes

Methyl dimethoxyacetate is a key reagent in the synthesis of complex spirocyclic systems, such as 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes.[3] These structures are of interest in medicinal chemistry and materials science.



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Caption: Synthesis of spirocyclic compounds.

This protocol is adapted from the synthesis of related tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives.[4]

Materials:

- **Methyl dimethoxyacetate**
- Pentaerythritol
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Toluene
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Solvents for chromatography (n-hexane, ethyl acetate)

Procedure:

- To a solution of pentaerythritol in toluene, add **methyl dimethoxyacetate**.

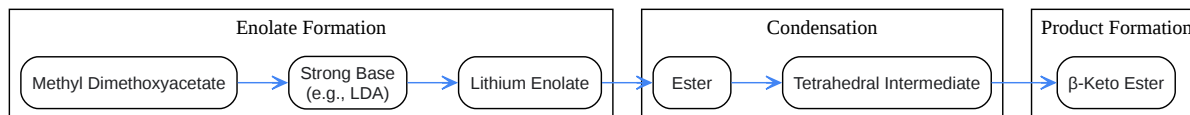
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture with a Dean-Stark apparatus to remove water.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Product | Yield | Analytical Data | Reference |
|---|-------|---|-----------|
| 3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | 57% | ¹ H-NMR, ¹³ C-NMR, MS, Elemental Analysis | [4] |
| 3,9-bis(Chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | 58% | ¹ H-NMR, ¹³ C-NMR, MS, Elemental Analysis | [4] |

Claisen Condensation: Synthesis of β -Keto Esters

Methyl dimethoxyacetate serves as an excellent precursor for the generation of lithium enolates, which can then participate in Claisen condensation reactions with various esters to form β -keto esters.[3][5] This is a fundamental carbon-carbon bond-forming reaction in organic synthesis.



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Caption: Claisen condensation workflow.

Materials:

- **Methyl dimethoxyacetate**
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution in THF
- Ester electrophile
- Saturated ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve **methyl dimethoxyacetate** in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Slowly add a solution of LDA in THF to the stirred solution.
- Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
- Add the ester electrophile dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

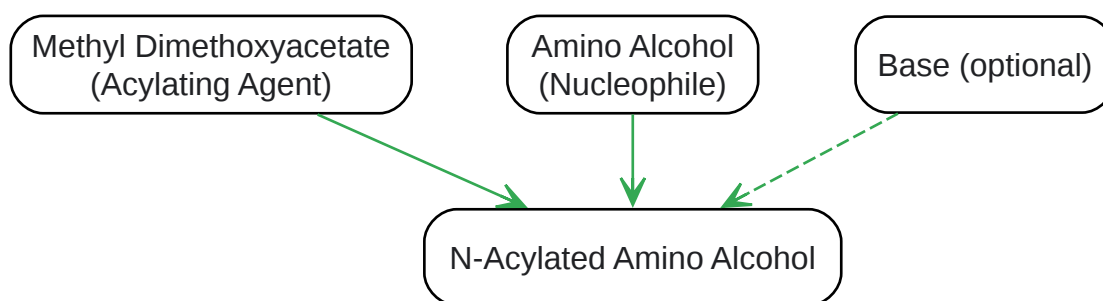
Expected Quantitative Data (Illustrative):

| Ester Electrophile | Base | Temperature (°C) | Yield (%) |
|---|------|------------------|-----------|
| Methyl benzoate | LDA | -78 to RT | 75-85 |
| Ethyl acetate | LDA | -78 to RT | 60-70 |
| Cyclohexanecarboxylic acid methyl ester | LDA | -78 to RT | 70-80 |

Note: The yields are illustrative and will vary depending on the specific ester used.

Acylation of Amino Alcohols

Methyl dimethoxyacetate is an effective acylating agent for amino alcohols, a crucial transformation in the synthesis of many pharmaceutical ingredients.[3] The reaction typically proceeds with high chemoselectivity for the amino group over the hydroxyl group under appropriate conditions.



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